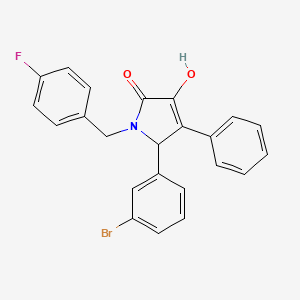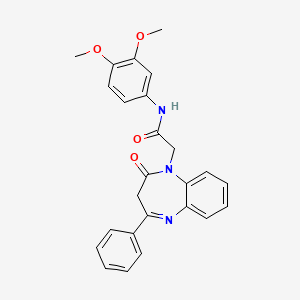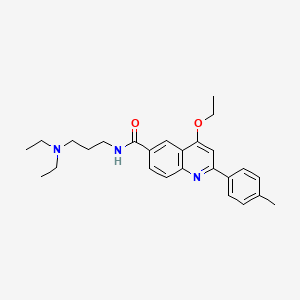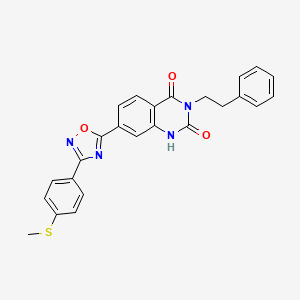![molecular formula C13H11N5O3 B11269774 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11269774.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole and furan rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide: shares similarities with other tetrazole-containing compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of the tetrazole and furan rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C13H11N5O3 |
|---|---|
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O3/c1-20-11-5-4-9(7-10(11)18-8-14-16-17-18)15-13(19)12-3-2-6-21-12/h2-8H,1H3,(H,15,19) |
Clave InChI |
YCZHKMGIZRNSKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11269703.png)
![N-(4-Fluoro-3-methylphenyl)-2-[10-oxo-2,3,10,10A-tetrahydrocyclopenta[B][1,5]benzodiazepin-9(1H)-YL]acetamide](/img/structure/B11269708.png)
![3-(4-bromophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11269713.png)

![N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269744.png)
![N-Benzyl-2-{[9-(4-butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269755.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B11269758.png)


![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11269771.png)
![4-(Benzylsulfanyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11269773.png)
![9-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11269791.png)
